molecular formula C4H4O3 B14136197 5-Hydroxy-2(3H)-furanone CAS No. 368876-57-7

5-Hydroxy-2(3H)-furanone

Cat. No.: B14136197
CAS No.: 368876-57-7
M. Wt: 100.07 g/mol
InChI Key: BDMAPVZUIINOIJ-UHFFFAOYSA-N
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Description

5-Hydroxy-2(3H)-furanone is a high-purity chemical reagent belonging to the class of furanones, a group of oxygen-containing heterocyclic compounds recognized as a versatile pharmacophore in medicinal chemistry . Furanones are privileged scaffolds in drug discovery due to their broad spectrum of biological activities, which include serving as anti-inflammatory, antibacterial, anticancer, and antioxidant agents . This compound provides researchers with a critical building block for the synthesis of more complex heterocyclic systems and biologically active motifs, as furanones can readily undergo ring-opening reactions to form acyclic intermediates for further cyclization . In research settings, hydroxyfuranone derivatives have demonstrated significant potential. They are explored as key synthons in developing novel compounds with biological activity . The structural features of the furanone ring, including the carbonyl group and hydroxyl substitution, make it a versatile precursor in organic synthesis . Furthermore, some furanones have been investigated for their role as potential signaling molecules in bacterial communication systems . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant Safety Data Sheets and conduct a thorough risk assessment before handling.

Properties

CAS No.

368876-57-7

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

5-hydroxy-3H-furan-2-one

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1,5H,2H2

InChI Key

BDMAPVZUIINOIJ-UHFFFAOYSA-N

Canonical SMILES

C1C=C(OC1=O)O

Origin of Product

United States

Preparation Methods

Electrochemical Anodic Synthesis

Reaction Mechanism and Optimization

Electrochemical synthesis of 5-hydroxy-2(5H)-furanone (a tautomer of 5-hydroxy-2(3H)-furanone) involves oxidizing furfural in an aqueous medium containing hydrogen peroxide, alkali metal perchlorates, and vanadyl sulfate catalysts. The reaction occurs at graphite electrodes under controlled potentials (2–10 V) and temperatures (25–55°C). Key steps include:

  • Anodic oxidation of furfural to form a radical cation.
  • Nucleophilic attack by hydroxyl radicals from hydrogen peroxide.
  • Cyclization to yield the lactone structure.

The use of graphite electrodes minimizes lead contamination compared to earlier PbO₂-based systems, enhancing environmental safety. Vanadyl sulfate (VOSO₄) acts as a redox mediator, accelerating electron transfer without forming toxic byproducts.

Experimental Parameters and Yields

Optimal conditions derived from the patent RU2455298C1 include:

  • Molar ratios : Furfural:H₂O₂:LiClO₄:VOSO₄ = (0.25–1.0):(0.6–2.6):(0.02–2.0):(0.00015–0.0006).
  • Temperature : 50°C.
  • Current/voltage : 0.05 A, 2 V.

Under these conditions, the reaction completes in 4 hours, yielding 55% 5-hydroxy-2(5H)-furanone after extraction with ethyl acetate. Table 1 summarizes yield dependencies on vanadyl sulfate concentration and electrolyte composition.

Table 1: Yield Optimization in Electrochemical Synthesis

VOSO₄ (mol%) LiClO₄ (M) Yield (%)
0.015 0.1 42
0.03 0.5 55
0.06 1.0 48

Hypervalent Iodine-Mediated Cyclization

Methodology and Substrate Scope

Polymer-supported [hydroxy(tosyloxy)iodo]benzene enables efficient lactonization of 4-benzoylbutyric acid to 5-benzoyldihydro-2(3H)-furanone, a derivative of this compound. The reagent promotes intramolecular oxidative cyclization via a hypervalent iodine intermediate, eliminating water and forming the lactone ring.

Procedure and Efficiency
  • Substrate activation : 4-Benzoylbutyric acid (1.0 mmol) is dissolved in dry dichloromethane.
  • Reagent addition : Polymer-bound iodine reagent (1.2 equiv) is introduced under nitrogen.
  • Cyclization : The mixture stirs at room temperature for 12 hours.

This method achieves yields of 78–85% with minimal byproducts, and the polymer-supported reagent is recyclable for three cycles without significant activity loss.

Traditional Multi-Step Synthesis

Johnson–Lindlar Catalyzed Route

Early methods relied on multi-step sequences starting from 4-hydroxyalkynoic acids:

  • Hydrolysis : 4-Hydroxyalkynoate → carboxylic acid.
  • Oxidation : Johnson’s reagent (CrO₃-pyridine) oxidizes the acid to an α,β-unsaturated ketone.
  • Hydrogenation : Lindlar catalyst (Pb-poisoned Pd) selectively reduces triple bonds.

This route suffers from low yields (30–40%) due to side reactions and the use of toxic chromium and lead compounds.

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) Catalysts Toxicity Concerns Scalability
Electrochemical 55 VOSO₄, LiClO₄ Low High
Hypervalent Iodine 85 Polymer-bound iodine Low Moderate
Johnson–Lindlar 40 CrO₃, Pb High Low

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2(3H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the furan ring, which provide reactive sites for different reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or alkanes.

    Substitution: Substitution reactions can occur at the hydroxyl group or the furan ring, depending on the reagents used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Hydroxy-2(5H)-furanone (HFO) is a bioactive intermediate that is a key constituent in many biologically active compounds . It can be synthesized from biomass-derived furfural via electrocatalytic oxidation .

Scientific Research Applications

5-Hydroxy-4-propylfuran-2(3H)-one serves multiple roles in scientific research:

  • Chemistry Functions as a building block for synthesizing complex molecules and as a precursor for diverse chemical reactions.
  • Biology Useful in studying enzyme-catalyzed reactions and as a probe for exploring biological pathways.
  • Industry Used in producing fine chemicals, flavors, and fragrances.

5-Hydroxy-4-propylfuran-2(3H)-one exhibits diverse biological activities, making it of interest in medicinal chemistry.

Antioxidant Properties Research suggests that this compound can scavenge free radicals, protecting cells from oxidative stress, which is crucial for preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders. Several isobenzofuran-1(3H)-ones have been classified as promising antioxidants . Molecules such as ascorbic acid, Pestacin, Micromeriol, and others have been reported as antioxidants .

Anti-inflammatory Effects Studies indicate that the compound possesses anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis and inflammatory bowel disease.

Applications in Synthesis

Furanones, particularly fimbrolides, can react with amines, which has particular application in the synthesis of halogenated 1,5-dihydro-pyrrol-2-one, 5-haiomethylene substituted 1,5-dihydropyrrol-2-ones (lactam analogues of fimbrolides), 5-amino substituted furanones and 5-aminomethylene-2(5H)-furanones and their synthetic analogues .

Activity

Staphylococcus aureus ATCC 25923 and other bacteria strains have shown broad antibiotic activity in the case of 4-amino-5-hydroxy-2(5H)-furanones . 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanones have an inhibitory effect against human Trypanosomas .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Features Applications/Occurrence References
5-Hydroxy-2(3H)-furanone Hydroxyl at C5, ketone at C2. Flavor compound in teas (burnt notes); intermediate in furfural oxidation.
5-Hydroxymethyl-2(5H)-furanone Hydroxymethyl group at C3. Chemical intermediate for natural products (e.g., norrisolide); green synthesis routes.
γ-Valerolactone Dihydro-5-methyl-2(3H)-furanone. Biofuel precursor; synthesized via hydrogenation of hydroxymethylfurfural derivatives.
5-Methyl-2(5H)-furanone Methyl group at C4. Burnt/roasted aroma in teas; higher FD factor (128) in hot infusions vs. cold.
MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) Chlorinated derivative with mutagenic properties. Potent mutagen in chlorinated water; studied for DNA damage and carcinogenicity.
5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone Alkyl and methyl substituents at C3, C4, and C5. Isolated from marine coral (Melithaea sp.); natural product with undefined bioactivity.

Functional Properties

  • Flavor Contributions: this compound and 5-methyl-2(5H)-furanone dominate in tea aromas, with FD factors up to 128 . γ-Valerolactone and related compounds contribute to caramel and nutty notes in foods .
  • Mutagenicity and Toxicity: MX is highly mutagenic (Ames test) due to chlorine substituents; stepwise dechlorination reduces toxicity . Non-chlorinated furanones (e.g., this compound) exhibit lower genotoxicity but may act as antioxidants .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Spectral Data
This compound C₄H₄O₃ 100.08 ¹H NMR (D₂O): δ 4.75 (s, 2H), δ 6.25 (s, 1H)
MX C₅H₃Cl₃O₃ 217.43 ¹³C NMR: δ 170.2 (C=O), δ 95.4 (C-Cl)
5-Hydroxymethyl-2(5H)-furanone C₅H₆O₃ 114.10 IR: 1740 cm⁻¹ (C=O stretch)

Q & A

Q. What are the primary synthetic routes for 5-hydroxy-2(3H)-furanone from biomass-derived precursors?

Methodological Answer: The synthesis of this compound (5H5F) from biomass involves catalytic oxidation of furfural or other C4 intermediates. Key steps include:

  • Furfural Oxidation : Using niobia catalysts, furfural undergoes Baeyer-Villiger oxidation to form intermediates like 2-furanol, which isomerizes to 5H5F .
  • Biomass Platform Design : 5H5F serves as a versatile C4 platform for downstream chemicals (e.g., maleic acid). Optimizing reaction conditions (temperature: 80–120°C, H₂O₂ as oxidant) enhances selectivity .
  • Byproduct Management : Monitor competing pathways (e.g., formation of 2(3H)-furanone) using kinetic modeling (pseudo-first-order rate constants: k₁ = 0.64 h⁻¹ for 2(3H)-furanone vs. k₂ = 0.28 h⁻¹ for 5H5F) .

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Methodological Answer:

  • Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm lactone ring integrity and substituent positions. IR identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1750 cm⁻¹) groups .
  • Computational Modeling : Apply DFT/B3LYP/6-31G* to optimize geometries, calculate HOMO-LUMO gaps (e.g., 5-phenyl derivatives show lower energy gaps ≈4.5 eV, enhancing reactivity) .
  • Thermodynamic Properties : Determine LogP (octanol-water partition coefficient) via Crippen or Joback methods to predict bioavailability .

Q. What in vitro methods assess the antibacterial efficacy of halogenated this compound derivatives?

Methodological Answer:

  • Derivative Synthesis : Introduce chloro or methyl groups at C3/C4 via nucleophilic substitution (e.g., 3,4-dichloro-5H5F derivatives) .
  • MIC Testing : Evaluate minimum inhibitory concentrations (MIC) against Pseudomonas aeruginosa, E. coli, and Staphylococcus aureus using broth microdilution (typical range: 8–64 µg/mL) .
  • Biofilm Inhibition : Quantify biofilm reduction via crystal violet staining under static vs. flow conditions .

Advanced Research Questions

Q. How do reaction pathways in the catalytic oxidation of furfural influence 5-hydroxy-2(5H)-furanone formation?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (¹⁸O-H₂O) to trace oxygen incorporation in 5H5F during Baeyer-Villiger oxidation .
  • Kinetic Profiling : Track intermediates (e.g., 5-hydroxy-2(5H)-furanone selectivity peaks at 40% conversion but declines as maleic/succinic acids form) .
  • Catalyst Screening : Compare Lewis acidic Sn-Beta (selective for succinic acid) vs. Brønsted acidic HBeta-38 (non-selective) to optimize 5H5F yield .

Q. What computational approaches predict the bioactivity and reactivity of substituted 5-hydroxy-2(3H)-furanones?

Methodological Answer:

  • DFT Calculations : Optimize geometries and compute molecular descriptors (e.g., ionization potential ≈9.2 eV for 5-phenyl derivatives, correlating with antioxidativity) .
  • QSAR Modeling : Use energy gap (ΔE = LUMO-HOMO) and LogP to predict antibacterial activity (R² > 0.85 for halogenated derivatives) .
  • Docking Studies : Simulate interactions with bacterial enzymes (e.g., enoyl-ACP reductase) to rationalize MIC trends .

Q. What methodologies assess the mutagenic potential of chlorinated 5-hydroxy-2(3H)-furanones in environmental toxicology?

Methodological Answer:

  • Ames Test : Evaluate frameshift mutations in Salmonella typhimurium TA100 (e.g., MX [3-chloro-4-(dichloromethyl)-5H5F] shows >500 revertants/nmol) .
  • Micronucleus Assay : Quantify chromosomal damage in mammalian cells (e.g., 3,4-dichloro-5H5F induces micronuclei at 10 µM) .
  • Toxicokinetic Studies : Measure urinary mutagenicity in rodents after oral MX exposure (NOAEL ≈0.5 mg/kg/day) .

Key Considerations for Experimental Design

  • Contradiction Analysis : Address discrepancies in bioactivity vs. toxicity by varying substituents (e.g., chloro groups enhance antibacterial activity but increase mutagenicity) .
  • Reaction Optimization : Use response surface methodology (RSM) to balance 5H5F yield and byproduct formation in furfural oxidation .

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